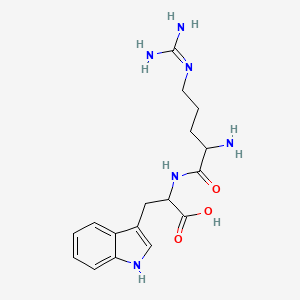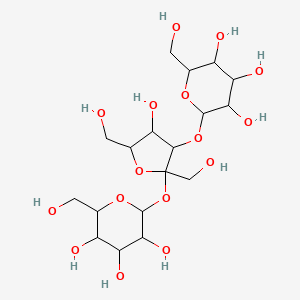![molecular formula C12H21N3O6 B13389152 2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Glutamyl-valyl-glycine is a tripeptide composed of gamma-glutamyl, valyl, and glycine residues. It is known for its role as a kokumi substance, which enhances the flavor of foods by adding richness, mouthfulness, and continuity without having a distinct taste of its own . This compound is a potent agonist of the calcium-sensing receptor (CaSR), which is involved in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-valyl-glycine can be synthesized through chemical and enzymatic methods. One common synthetic route involves the reaction between valyl-glycine and a gamma-glutamyl group donor in the presence of gamma-glutamyl transferase (GGT) . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the enzymatic activity .
Industrial Production Methods: In industrial settings, gamma-Glutamyl-valyl-glycine is often produced using fermentation processes involving microorganisms such as Saccharomyces cerevisiae . The production involves cultivating the yeast in a minimal synthetic medium, where the tripeptide is formed through multiple biosynthetic pathways . The peptide can then be extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Gamma-Glutamyl-valyl-glycine undergoes various biochemical reactions, primarily involving hydrolysis and transpeptidation. These reactions are catalyzed by enzymes such as gamma-glutamyltranspeptidase (GGT) .
Common Reagents and Conditions: The hydrolysis of gamma-Glutamyl-valyl-glycine typically requires water and the presence of GGT . Transpeptidation reactions involve the transfer of the gamma-glutamyl group to other amino acids or peptides, facilitated by GGT under physiological conditions .
Major Products: The major products formed from these reactions include gamma-glutamyl derivatives and free amino acids . For example, the hydrolysis of gamma-Glutamyl-valyl-glycine can yield gamma-glutamyl and valyl-glycine residues .
Aplicaciones Científicas De Investigación
Gamma-Glutamyl-valyl-glycine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and the food industry. In chemistry, it is used as a model compound to study peptide synthesis and enzymatic reactions . In biology, it is investigated for its role in cellular processes and signaling pathways . In medicine, gamma-Glutamyl-valyl-glycine is explored for its potential therapeutic effects, particularly in enhancing the flavor of medicinal foods and supplements . In the food industry, it is used as a flavor enhancer to improve the sensory characteristics of various food products .
Mecanismo De Acción
Gamma-Glutamyl-valyl-glycine exerts its effects primarily through its interaction with the calcium-sensing receptor (CaSR) . As a potent agonist of CaSR, it enhances the perception of umami, fat, and sweet taste solutions at low concentrations . The activation of CaSR by gamma-Glutamyl-valyl-glycine leads to increased preferences for certain taste solutions, which is believed to occur in the oral cavity . The molecular pathways involved include the modulation of taste nerve responses and the enhancement of sensory attributes such as mouthfulness and continuity .
Comparación Con Compuestos Similares
Gamma-Glutamyl-valyl-glycine is similar to other gamma-glutamyl peptides, such as gamma-glutamyl-cysteinyl-glycine (glutathione) and gamma-glutamyl-valine . it is unique in its potent kokumi activity and its ability to enhance multiple taste sensations without having a distinct taste of its own . Other similar compounds include gamma-glutamyl-alanine and gamma-glutamyl-cysteine, which also activate CaSR but with varying degrees of potency .
List of Similar Compounds:- Gamma-glutamyl-cysteinyl-glycine (glutathione)
- Gamma-glutamyl-valine
- Gamma-glutamyl-alanine
- Gamma-glutamyl-cysteine
Propiedades
Fórmula molecular |
C12H21N3O6 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
2-amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21) |
Clave InChI |
HJXBLWNEFLKSSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)
![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)




![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)


